molecular formula C2H8O7P2 B1367104 Etidronic acid monohydrate CAS No. 25211-86-3

Etidronic acid monohydrate

Cat. No.: B1367104
CAS No.: 25211-86-3
M. Wt: 206.03 g/mol
InChI Key: DBVJJBKOTRCVKF-UHFFFAOYSA-N
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Description

Etidronic acid monohydrate, also known as 1-hydroxyethylidenediphosphonic acid monohydrate, is an organophosphonic acid. It is widely used in various fields, including medicine, water treatment, and industrial applications. This compound is known for its ability to chelate metal ions, making it useful in preventing scale formation and corrosion in water systems .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Etidronic acid monohydrate plays a crucial role in biochemical reactions, particularly in the regulation of bone metabolism. It interacts with hydroxyapatite crystals in bone, inhibiting their formation and dissolution. This interaction is mediated through the binding of this compound to calcium ions, which are essential for the stability of hydroxyapatite crystals. Additionally, this compound interacts with various enzymes and proteins involved in bone resorption, such as osteoclasts, by inhibiting their activity and preventing bone degradation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In osteoclasts, it inhibits the resorption of bone by disrupting the cytoskeletal organization and inducing apoptosis. This compound also affects osteoblasts by promoting their differentiation and enhancing bone formation. Furthermore, this compound influences cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for the regulation of bone remodeling. It also impacts gene expression by modulating the expression of genes involved in bone metabolism, including those encoding for collagen, osteocalcin, and alkaline phosphatase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with hydroxyapatite crystals and calcium ions in bone. By binding to these components, this compound inhibits the formation and dissolution of hydroxyapatite crystals, thereby preventing bone resorption. Additionally, this compound inhibits the activity of osteoclasts by disrupting their cytoskeletal organization and inducing apoptosis. This compound also modulates gene expression by affecting the transcription of genes involved in bone metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bone resorption and promotes bone formation without causing significant adverse effects. At high doses, this compound may induce toxicity, leading to adverse effects such as gastrointestinal disturbances, renal impairment, and osteomalacia. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in bone mineralization. Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in bone resorption and formation. This compound also influences the activity of cofactors such as magnesium and zinc, which are essential for the proper functioning of enzymes involved in bone metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in bone tissue. Once in the bone, this compound accumulates in hydroxyapatite crystals, where it exerts its inhibitory effects on bone resorption. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of other ions .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily in bone tissue. It targets hydroxyapatite crystals and accumulates in the mineralized matrix of bone. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within bone cells. The subcellular localization of this compound is crucial for its activity and function in inhibiting bone resorption and promoting bone formation .

Preparation Methods

Etidronic acid monohydrate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Etidronic acid monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, acetic anhydride, and phosphorous acid. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Etidronic acid monohydrate is part of the bisphosphonate family, which includes compounds like clodronic acid and tiludronic acid . Compared to these compounds, this compound is unique in its ability to prevent both bone resorption and calcification. Other bisphosphonates, such as alendronate and zoledronic acid, are more commonly used for treating osteoporosis due to their stronger inhibition of bone resorption without affecting calcification .

Similar compounds include:

  • Clodronic acid
  • Tiludronic acid
  • Alendronate
  • Zoledronic acid

Each of these compounds has unique properties and applications, making them suitable for different medical and industrial uses.

Properties

IUPAC Name

(1-hydroxy-1-phosphonoethyl)phosphonic acid
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InChI

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)
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InChI Key

DBVJJBKOTRCVKF-UHFFFAOYSA-N
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Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7P2
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Related CAS

14860-53-8 (tetra-potassium salt)
Record name Etidronic acid [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID6023028
Record name Etidronic acid
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Molecular Weight

206.03 g/mol
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Physical Description

White odorless powder; [MSDSonline], Solid
Record name Etidronic acid
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Solubility

1.15e+01 g/L
Record name Etidronic acid
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Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION.
Record name Etidronic acid
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CAS No.

2809-21-4, 25211-86-3, 7414-83-7
Record name (1-Hydroxyethylidene)-1,1-diphosphonic acid
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Record name ETIDRONIC ACID
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Melting Point

198-199
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etidronic acid monohydrate
Reactant of Route 2
Etidronic acid monohydrate
Reactant of Route 3
Etidronic acid monohydrate
Reactant of Route 4
Etidronic acid monohydrate
Reactant of Route 5
Etidronic acid monohydrate
Reactant of Route 6
Etidronic acid monohydrate
Customer
Q & A

Q1: How does Etidronic acid monohydrate (HEDP) interact with cadmium in contaminated soil, and what are the downstream effects on phytoremediation?

A1: HEDP interacts with cadmium in the soil through a process called chelation. HEDP binds to the cadmium ions, forming a soluble complex []. This process increases cadmium mobility in the soil, making it more accessible to plants for uptake. [] This enhanced bioavailability of cadmium is crucial for the effectiveness of phytoremediation, as it allows plants to absorb and accumulate higher concentrations of the contaminant from the soil []. The study also found that HEDP, along with Wood vinegar, can "increase metal movement and improve their bio-potency, which can be converted by oxidation, a residual dissolving of acid." []

Q2: What were the key findings regarding the use of this compound (HEDP) in comparison to other activating agents in the study?

A2: The study compared HEDP to four other activating agents: Citric acid (CA), Saponin, Tetrasodium Glutamate Diacetate (GLDA), and Wood vinegar (WV). While Wood vinegar showed the highest extraction efficiency for cadmium, HEDP demonstrated a strong reduction effect, capable of dissolving oxide materials on the metal surface []. The researchers concluded that both WV and HEDP at specific concentrations (10 mmol • L-1 WV and 50 mmol • L-1 HEDP) could effectively eliminate cadmium with high efficiency and low cost []. This highlights HEDP's potential as a cost-effective alternative for enhancing cadmium phytoremediation.

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